Carboxy pyridostatin trifluoroacetate salt

RNA Biology G-quadruplex Chemical Biology

Avoid DNA-damaging off-target effects of generic G4 ligands. Carboxy pyridostatin trifluoroacetate salt (cPDS) delivers proven RNA-G-quadruplex selectivity, enabling clean functional readouts. • Promotes cell-cycle exit & oligodendrocyte progenitor differentiation in NSPCs at 1-25 µM - no DNA-damage signature. • Binds TERRA G4; co-stabilizes with BG4 antibody for advanced telomere studies. • Blocks stress-granule formation in U2OS cells at 10 µM. All batches ≥98% HPLC; shipped ambient/blue ice.

Molecular Formula C37H35F3N10O9
Molecular Weight 820.7 g/mol
Cat. No. B2504619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxy pyridostatin trifluoroacetate salt
Molecular FormulaC37H35F3N10O9
Molecular Weight820.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H34N10O7.C2HF3O2/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32;3-2(4,5)1(6)7/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49);(H,6,7)
InChIKeyWTHDBHUUPVHFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Carboxy Pyridostatin: Selective RNA G-Quadruplex Ligand


Carboxy pyridostatin trifluoroacetate salt (cPDS) is a synthetic small molecule derivative of the G-quadruplex (G4) ligand pyridostatin (PDS), based on an N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold [1]. Its primary, defining characteristic is a high molecular specificity for RNA G-quadruplexes (RNA G4s) over DNA G4s, a feature that distinguishes it from its parent compound, which acts as a generic RNA and DNA G4-interacting molecule [1]. This compound, with a CAS number of 2444713-88-4 and molecular formula C37H35F3N10O9, is a valuable research tool for dissecting the distinct biological roles of RNA G4s versus DNA G4s, with applications ranging from neurobiology to the study of telomeric RNA (TERRA) [2][3][4].

Inadequate Substitutes for Carboxy Pyridostatin


Procurement of a generic G-quadruplex ligand such as pyridostatin (PDS) in place of carboxy pyridostatin (cPDS) is not a scientifically sound substitution due to fundamental differences in their molecular specificity and consequent biological outcomes. While PDS is a well-characterized, generic RNA and DNA G4-interacting small molecule, cPDS was discovered to exhibit high molecular specificity for RNA over DNA G4s [1]. This selectivity translates directly into divergent functional effects. For instance, in neural stem and progenitor cells, PDS reduces proliferation via a mechanism associated with DNA damage and cell death, whereas cPDS promotes cell cycle exit and oligodendrocyte progenitor production by selectively targeting RNA G4 stability [2]. The mechanism of action for cPDS involves specific solvation and conformational properties that rationalize its preference for telomeric RNA (TERRA) G4 over DNA G4, a nuance not shared by the broader-acting PDS [1]. Therefore, substituting cPDS with PDS or another non-selective G4 ligand risks introducing confounding off-target effects on DNA G4s, undermining the interpretability and validity of experiments aimed at understanding the specific biology of RNA G-quadruplexes.

Carboxy Pyridostatin Performance Evidence


RNA vs. DNA G-Quadruplex Selectivity

The critical differentiator for carboxy pyridostatin (cPDS) is its high molecular specificity for RNA G-quadruplexes (G4s) over DNA G4s, in contrast to the parent compound pyridostatin (PDS), which is a good generic ligand for both RNA and DNA G4s [1]. This specificity was discovered through a template-directed click chemistry approach that generated the cPDS derivative [1].

RNA Biology G-quadruplex Chemical Biology Molecular Specificity

Cell Cycle Exit vs. DNA Damage in Neural Stem Cells

In a direct head-to-head comparison, carboxypyridostatin (cPDS) and pyridostatin (PDS) were found to reduce the proliferation of adult neural stem and progenitor cells (NSPCs) through distinct mechanisms [1]. Pyridostatin reduces proliferation via a mechanism associated with DNA damage and cell death. In contrast, carboxypyridostatin diminishes proliferation through a mechanism that promotes cell cycle exit and the production of oligodendrocyte progenitors [1].

Neurobiology Stem Cell Research Cell Cycle DNA Damage

TERRA G4 Stabilization with BG4 Antibody

Carboxypyridostatin (cPDS) can simultaneously bind to the human telomeric RNA (TERRA) G-quadruplex (GQ) alongside the GQ-selective antibody BG4 [1]. Single-molecule mechanical unfolding experiments showed that while the overall binding affinity of BG4 was not significantly affected by cPDS, a subpopulation (48%) of the complexes exhibited substantially increased mechanical and thermodynamic stability [1][2].

Telomere Biology TERRA Biophysics Antibody Engineering

Proliferation and Stress Granule Modulation

In vitro studies demonstrate that carboxy pyridostatin trifluoroacetate salt (cPDS) modulates key cellular processes. At concentrations ranging from 1-25 µM over 3 days, it reduces the size of adult SVZ-derived neurospheres and the number of cells per neurosphere, and blocks proliferation and neurosphere fusion [1]. Furthermore, at 10 µM over 24 hours, cPDS hinders stress granule (SG) formation in U2OS cells [1].

Cell Biology Proliferation Stress Response Cancer Research

Fluorescent Probe for Cytoplasmic RNA G4 Imaging

Carboxy-pyridostatin is not only a selective RNA G4 ligand but also a novel fluorescent probe that can target G-quadruplex structures and trap cytoplasmic RNA G-quadruplex structures in cells . This dual functionality as both a selective modulator and a direct imaging agent distinguishes it from non-fluorescent G4 ligands like PDS.

Imaging RNA Trafficking Chemical Probes Cell Biology

Carboxy Pyridostatin Research Applications


Oligodendrocyte Progenitor Engineering

Researchers seeking to manipulate adult neural stem and progenitor cells (NSPCs) for regenerative medicine can leverage the unique properties of carboxy pyridostatin (cPDS). As established in Section 3, unlike pyridostatin which causes DNA damage and cell death, cPDS promotes cell cycle exit and directs NSPC differentiation towards oligodendrocyte progenitors [1]. This non-toxic, pro-differentiation effect makes cPDS an essential tool for producing specific neural cell types in vitro, a key step for developing cell-based therapies for demyelinating diseases like multiple sclerosis.

Selective RNA G4 Probing in Gene Regulation

For scientists investigating the role of RNA G-quadruplexes (G4s) in processes such as translation, splicing, and RNA localization, generic G4 ligands are unsuitable due to confounding effects on DNA G4s. Carboxy pyridostatin's demonstrated high molecular specificity for RNA over DNA G4s [1] allows for targeted perturbation and analysis of RNA G4 biology. Furthermore, its intrinsic fluorescence enables direct visualization and tracking of cytoplasmic RNA G4s, facilitating studies on RNA trafficking and dynamics that are not possible with non-fluorescent, less selective compounds.

TERRA Structure-Function Analysis

Research into the function of telomeric repeat-containing RNA (TERRA) and its G-quadruplex structures often requires tools that can modulate its stability with high precision. Carboxy pyridostatin is a critical component in such studies due to its demonstrated ability to bind TERRA G4 [1]. Moreover, its capacity to synergistically enhance TERRA GQ stability when co-bound with the BG4 antibody offers an advanced and unique approach to manipulating this specific RNA structure, enabling deeper biophysical and functional investigations into telomere biology and its role in cancer and aging.

Stress Granule Dynamics in Stress Response

Stress granules (SGs) are cytoplasmic RNA-protein assemblies that form in response to cellular stress and are implicated in neurodegenerative diseases. The finding that carboxy pyridostatin hinders stress granule formation in U2OS cells at a defined concentration (10 µM) [1] provides a quantitative and reproducible experimental model. This enables researchers to use cPDS as a chemical probe to dissect the molecular pathways governing SG assembly and disassembly, and to screen for other modulators of this critical stress response pathway.

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